Pyridinium, 4-(2,2-dimethylpropoxy)-1-methyl-, iodide
Description
Pyridinium, 4-(2,2-dimethylpropoxy)-1-methyl-, iodide is a quaternary ammonium compound It is characterized by a pyridinium ring substituted with a 2,2-dimethylpropoxy group at the 4-position and a methyl group at the 1-position, with iodide as the counterion
Properties
CAS No. |
61859-88-9 |
|---|---|
Molecular Formula |
C11H18INO |
Molecular Weight |
307.17 g/mol |
IUPAC Name |
4-(2,2-dimethylpropoxy)-1-methylpyridin-1-ium;iodide |
InChI |
InChI=1S/C11H18NO.HI/c1-11(2,3)9-13-10-5-7-12(4)8-6-10;/h5-8H,9H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
URDOTJGKQDGVRD-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)COC1=CC=[N+](C=C1)C.[I-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 4-(2,2-dimethylpropoxy)-1-methyl-, iodide typically involves the quaternization of 4-(2,2-dimethylpropoxy)pyridine with methyl iodide. The reaction is usually carried out in an aprotic solvent such as acetonitrile or acetone under reflux conditions. The reaction can be represented as follows:
4-(2,2-dimethylpropoxy)pyridine+methyl iodide→Pyridinium, 4-(2,2-dimethylpropoxy)-1-methyl-, iodide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and isolation of the final product, such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 4-(2,2-dimethylpropoxy)-1-methyl-, iodide can undergo various chemical reactions, including:
Nucleophilic Substitution Reactions: The iodide ion can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The pyridinium ring can participate in redox reactions.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium hydroxide would yield the corresponding hydroxide salt.
Scientific Research Applications
Pyridinium, 4-(2,2-dimethylpropoxy)-1-methyl-, iodide has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in drug delivery systems due to its ability to form ionic complexes.
Industry: Utilized in the synthesis of other quaternary ammonium compounds and as an intermediate in the production of surfactants.
Mechanism of Action
The mechanism of action of Pyridinium, 4-(2,2-dimethylpropoxy)-1-methyl-, iodide involves its ability to interact with various molecular targets through ionic and non-covalent interactions. The pyridinium ring can participate in π-π stacking interactions, while the iodide ion can engage in halogen bonding. These interactions can influence the compound’s biological activity and its effectiveness as a catalyst.
Comparison with Similar Compounds
Similar Compounds
- Pyridinium, 4-(2,2-dimethylpropoxy)-1-ethyl-, iodide
- Pyridinium, 4-(2,2-dimethylpropoxy)-1-methyl-, bromide
- Pyridinium, 4-(2,2-dimethylpropoxy)-1-methyl-, chloride
Uniqueness
Pyridinium, 4-(2,2-dimethylpropoxy)-1-methyl-, iodide is unique due to the presence of the iodide ion, which can enhance its reactivity and solubility in organic solvents. The 2,2-dimethylpropoxy group also imparts steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions.
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